Cas no 2098082-19-8 (4-(Tetrahydrothiophen-3-yl)piperazin-1-amine)

4-(Tetrahydrothiophen-3-yl)piperazin-1-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(tetrahydrothiophen-3-yl)piperazin-1-amine
- 4-(thiolan-3-yl)piperazin-1-amine
- 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine
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- Inchi: 1S/C8H17N3S/c9-11-4-2-10(3-5-11)8-1-6-12-7-8/h8H,1-7,9H2
- InChI Key: WDLZKOLLPXRXKB-UHFFFAOYSA-N
- SMILES: S1CCC(C1)N1CCN(CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 145
- Topological Polar Surface Area: 57.8
- XLogP3: 0.2
4-(Tetrahydrothiophen-3-yl)piperazin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5662-1g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5662-10g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | T247081-1g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 1g |
$ 570.00 | 2022-06-03 | ||
Life Chemicals | F1907-5662-0.5g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5662-2.5g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5662-5g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
TRC | T247081-100mg |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
TRC | T247081-500mg |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 500mg |
$ 365.00 | 2022-06-03 | ||
Life Chemicals | F1907-5662-0.25g |
4-(tetrahydrothiophen-3-yl)piperazin-1-amine |
2098082-19-8 | 95%+ | 0.25g |
$361.0 | 2023-09-07 |
4-(Tetrahydrothiophen-3-yl)piperazin-1-amine Related Literature
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Additional information on 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine
Introduction to 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine (CAS No. 2098082-19-8)
4-(Tetrahydrothiophen-3-yl)piperazin-1-amine, with the CAS number 2098082-19-8, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperazine ring and a tetrahydrothiophene moiety. These structural elements contribute to its potential biological activities and therapeutic applications.
The chemical structure of 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine is composed of a piperazine ring, which is a common scaffold in many bioactive molecules due to its ability to form hydrogen bonds and interact with various biological targets. The tetrahydrothiophene moiety, on the other hand, adds a sulfur-containing heterocyclic ring, which can enhance the compound's lipophilicity and influence its pharmacokinetic properties.
Recent studies have explored the potential of 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine in various therapeutic areas. One notable area of research is its potential as an antipsychotic agent. Preclinical studies have shown that this compound exhibits potent activity against dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. Additionally, it has been found to have a favorable side-effect profile compared to traditional antipsychotics, making it a promising candidate for further development.
In the realm of neurodegenerative diseases, 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine has shown potential as a neuroprotective agent. Research has demonstrated that it can reduce oxidative stress and inflammation in neuronal cells, which are key factors in the progression of conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that this compound could be developed into a novel therapeutic strategy for these debilitating conditions.
The pharmacokinetic properties of 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine have also been extensively studied. Its lipophilic nature allows for good absorption and distribution within the body, while its metabolic stability ensures that it remains active for an extended period. These characteristics are crucial for developing effective oral formulations and optimizing dosing regimens.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine in human subjects. Early results from Phase I trials have shown that the compound is well-tolerated at various dose levels, with no serious adverse events reported. These findings provide a strong foundation for advancing to Phase II trials, where the therapeutic potential of the compound will be further assessed in specific patient populations.
In addition to its therapeutic applications, 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine has also been studied for its potential use as a research tool. Its ability to selectively modulate specific receptors makes it valuable for investigating the underlying mechanisms of various diseases and developing new drug targets. This dual role as both a therapeutic agent and a research tool underscores its significance in the field of medicinal chemistry.
The synthesis of 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine involves several well-established chemical reactions, including nucleophilic substitution and coupling reactions. The availability of efficient synthetic routes has facilitated large-scale production, making it accessible for both academic research and industrial applications.
In conclusion, 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine (CAS No. 2098082-19-8) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its potential therapeutic benefits and favorable pharmacokinetic properties, make it an exciting candidate for further development. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for new treatments in various medical fields.
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